molecular formula C12H9BrF3NO2 B8123317 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester

Cat. No.: B8123317
M. Wt: 336.10 g/mol
InChI Key: PHRKOJGMLFPDFB-UHFFFAOYSA-N
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Description

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a carboxylic acid methyl ester group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester typically involves multiple steps:

    Bromination: The starting material, 1H-indole, undergoes bromination to introduce a bromine atom at the 6-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Trifluoroethylation: The brominated indole is then subjected to trifluoroethylation using a reagent such as 2,2,2-trifluoroethyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The resulting intermediate is carboxylated to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure or by using a carboxylating agent like diethyl carbonate.

    Esterification: Finally, the carboxylic acid is esterified to form the methyl ester. This step typically involves the use of methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH), sodium methoxide (NaOMe), and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and bromine atom play crucial roles in modulating the compound’s biological activity. The compound may act by binding to enzymes or receptors, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester
  • 6-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester
  • 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid methyl ester

Uniqueness

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole-4-carboxylic acid methyl ester is unique due to the specific positioning of the bromine atom and the trifluoroethyl group, which confer distinct chemical and biological properties. These structural features influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 6-bromo-1-(2,2,2-trifluoroethyl)indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-19-11(18)9-4-7(13)5-10-8(9)2-3-17(10)6-12(14,15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRKOJGMLFPDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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